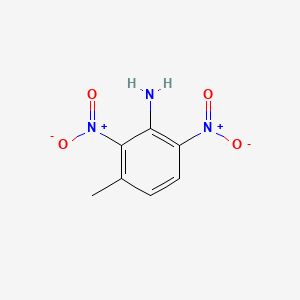

2-Bromo-3',5'-dimethoxybenzophenone

説明

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex and often involves regioselective bromocyclization or other bromination reactions. For example, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization is described, highlighting the broad substrate scope and the potential for further chemical elaboration via palladium-catalyzed cross-coupling reactions . Similarly, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper as a catalyst is another example of a synthesis method for brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be analyzed using various spectroscopic techniques. For instance, the study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, UV spectra, and DFT calculations provides detailed information on the molecular conformation, vibrational and electronic transitions, and the most stable conformer . These techniques could similarly be applied to analyze the molecular structure of 2-Bromo-3',5'-dimethoxybenzophenone.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions, including nucleophilic substitution and rearrangement. The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in both expected and unexpected substitution products, is an example of the reactivity of such compounds . These findings can provide a basis for understanding the reactivity of 2-Bromo-3',5'-dimethoxybenzophenone in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. For example, the study of bromine substitution effects on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives shows that bromine atoms can affect intermolecular interactions and enhance nonlinear optical properties . Additionally, the luminescence behaviors of lanthanide complexes with brominated benzoic acid derivatives indicate that such compounds can have interesting photophysical properties .

科学的研究の応用

Photodynamic Therapy Applications

One area of application for similar brominated compounds is in the development of new materials for photodynamic therapy (PDT). The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have shown these compounds to possess very useful properties for PDT, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitory Properties

Another research application involves the synthesis and investigation of novel bromophenols, including derivatives, for their inhibitory effects on human carbonic anhydrase II isozyme. Some synthesized compounds showed effective inhibitory activity, suggesting potential therapeutic applications for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant and Anticancer Activities

Bromophenol derivatives have also been studied for their antioxidant and anticancer activities. Research on natural bromophenols from marine algae and their synthesized derivatives highlighted their potential as drug candidates due to biological activities like antioxidant and anticancer effects. Some derivatives have shown significant potential, warranting further investigation (Dong et al., 2022).

Novel Brominated Compounds Synthesis

Studies on the synthesis of novel bromophenols and their derivatives have uncovered a range of potential applications. These compounds have been explored for their biological activities, including selective cytotoxicity against human cancer cell lines, showcasing the broad potential of brominated compounds in medicinal chemistry (Xu et al., 2004).

Antimicrobial Activity

Bromophenol derivatives have also been reported to display noteworthy antimicrobial activity, particularly against yeasts like Cryptococcus neoformans and Candida albicans. This highlights their potential use in developing new antimicrobial agents (Omolo et al., 2011).

作用機序

将来の方向性

特性

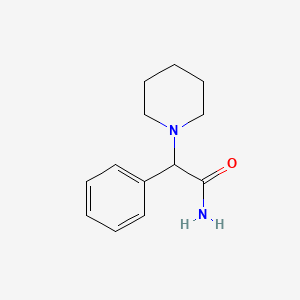

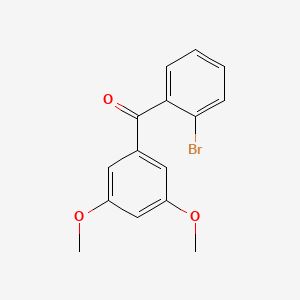

IUPAC Name |

(2-bromophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTJMTZHOYTQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255149 | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethoxybenzophenone | |

CAS RN |

951892-04-9 | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。